Molecular weight and chemical properties of Abz-Gly-Ala-Ala-Pro-Phe-3-Nitro-Tyr-Asp-OH
Molecular weight and chemical properties of Abz-Gly-Ala-Ala-Pro-Phe-3-Nitro-Tyr-Asp-OH
High-Sensitivity FRET Substrate for Prolyl Endopeptidase (PEP)
Executive Summary
Abz-Gly-Ala-Ala-Pro-Phe-3-Nitro-Tyr-Asp-OH is a fluorogenic peptide substrate designed for the highly specific and sensitive detection of Prolyl Endopeptidase (PEP) , also known as Prolyl Oligopeptidase (POP).
Unlike colorimetric substrates (e.g., Z-Gly-Pro-pNA) that require high enzyme concentrations, this FRET (Förster Resonance Energy Transfer) substrate allows for continuous kinetic monitoring at nanomolar enzyme levels. The peptide incorporates an Abz (2-aminobenzoyl) fluorophore and a 3-Nitro-Tyrosine quencher.[1] Upon enzymatic cleavage of the internal prolyl bond, the spatial separation of the donor-quencher pair results in a quantifiable increase in fluorescence intensity.
Primary Applications:
-
Kinetic Characterization: Determination of
, , and catalytic efficiency of PEP isoforms. -
Inhibitor Screening: High-throughput screening (HTS) for PEP inhibitors relevant to neurodegenerative disorders (Alzheimer’s, amnesia) and Celiac disease.
-
Clinical Diagnostics: Quantification of PEP activity in serum or tissue homogenates.
Chemical & Physical Profile
Molecular Specifications
| Property | Specification |
| Full Sequence | Abz-Gly-Ala-Ala-Pro-Phe-(3-NO₂)-Tyr-Asp-OH |
| Molecular Formula | |
| Molecular Weight | 903.9 Da |
| CAS Number | 142689-23-4 |
| Solubility | Soluble in MeOH, DMSO, or DMF (>1 mg/mL). Sparingly soluble in pure water; requires co-solvent. |
| Purity Grade | Typically ≥ 95% (HPLC) for kinetic assays.[2] |
| Appearance | Yellowish powder (lyophilized). |
Spectral Properties
| Component | Role | Peak Wavelength |
| Abz (Anthraniloyl) | Fluorescent Donor | Ex: 320 nm / Em: 420 nm |
| 3-Nitro-Tyrosine | Non-Fluorescent Quencher | Abs Max: ~430 nm (Broad) |
Technical Note: The absorption spectrum of the 3-Nitro-Tyrosine moiety overlaps significantly with the emission spectrum of Abz (420 nm), ensuring efficient quenching via FRET in the intact peptide.
Mechanism of Action
The FRET Principle
In the intact substrate, the fluorescence of the N-terminal Abz group is quenched by the downstream 3-Nitro-Tyrosine residue. The peptide adopts a conformation that keeps these two moieties within the Förster radius (
Enzymatic Cleavage Specificity
Prolyl Endopeptidase (EC 3.4.21.26) is a serine protease that specifically cleaves peptide bonds on the carboxyl side of proline residues in oligopeptides.
-
Cleavage Site: The bond between Proline (P1) and Phenylalanine (P1') .
-
Result: Cleavage releases the C-terminal fragment containing the quencher, permanently separating it from the Abz-containing N-terminal fragment.
Reaction:
Mechanism Diagram
Figure 1: Mechanism of enzymatic hydrolysis and fluorescence recovery.
Experimental Protocol
Reagent Preparation
Stock Solution (10 mM):
-
Weigh 1 mg of substrate.
-
Dissolve in 110 µL of high-grade DMSO (anhydrous).
-
Vortex until fully dissolved.
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.
Assay Buffer:
-
100 mM Potassium Phosphate or HEPES.
-
1 mM EDTA (to chelate inhibiting metals, though PEP is not a metalloprotease, this prevents contaminant inhibition).
-
1 mM DTT (optional, to maintain enzyme stability).
-
pH 7.0 – 7.5 (Optimal for Flavobacterium and mammalian PEP).
Kinetic Assay Workflow
This protocol describes a continuous kinetic assay in a 96-well plate format.
-
Instrument Setup: Set fluorescence microplate reader to Ex = 320 nm and Em = 420 nm . Set temperature to 30°C or 37°C.
-
Substrate Dilution: Dilute the 10 mM DMSO stock into the Assay Buffer to a working concentration of 10–50 µM. (Keep DMSO < 5% final).
-
Blanking: Add 100 µL of substrate solution to "Blank" wells (no enzyme).
-
Reaction Initiation:
-
Add 90 µL of substrate solution to sample wells.
-
Add 10 µL of Enzyme solution (concentration optimized to give linear rate).
-
-
Monitoring: Immediately measure fluorescence intensity (RFU) every 30–60 seconds for 10–20 minutes.
-
Data Analysis: Calculate the slope (
) of the linear portion of the curve. Subtract the blank slope.
Assay Logic Diagram
Figure 2: Step-by-step workflow for the continuous fluorometric assay.
Troubleshooting & Optimization
Inner Filter Effect
Because the quencher (3-Nitro-Tyrosine) absorbs light, high concentrations of the substrate (>100 µM) can absorb the excitation light or re-absorb the emission, leading to non-linear signal responses.
-
Solution: Perform a substrate titration curve. Use the lowest concentration that provides a sufficient signal-to-noise ratio (typically 10–20 µM).
Spontaneous Hydrolysis
The Asp-OH C-terminus is relatively stable, but the peptide can degrade if stored in aqueous buffer for long periods.
-
Validation: Always run a "No Enzyme" control. The slope of this control should be near zero. If high background fluorescence is observed, the stock solution may have degraded.
Specificity Confirmation
While highly specific for Prolyl Endopeptidase, cross-reactivity with other serine proteases (e.g., Subtilisin) is possible due to the Ala-Ala-Pro-Phe motif.
-
Validation: Use a specific PEP inhibitor, such as Z-Pro-prolinal (
), to confirm that the observed activity is indeed due to PEP.
References
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Szwajcer-Dey, E. et al. (1992).[1] Purification and characterization of a prolyl endopeptidase from Flavobacterium meningosepticum. Journal of Bacteriology, 174(8), 2454–2459.
-
Bachem. (n.d.). Product Monograph: FRET Substrates. Bachem AG.
-
Interchim. (n.d.). Fluorogenic Substrates for Proteases.[1][3] Interchim Technical Notes.
